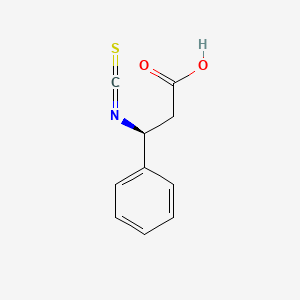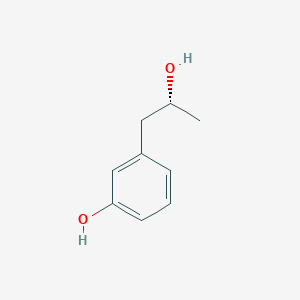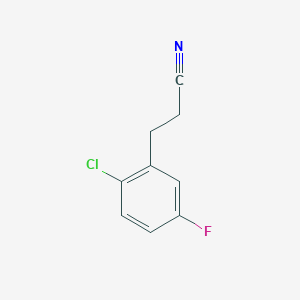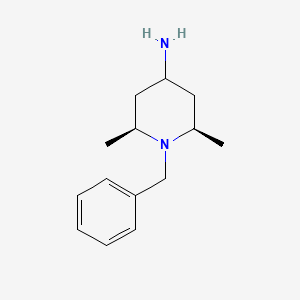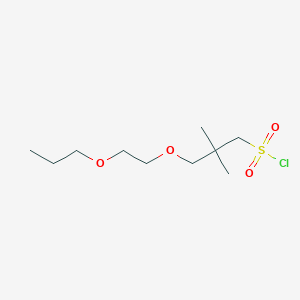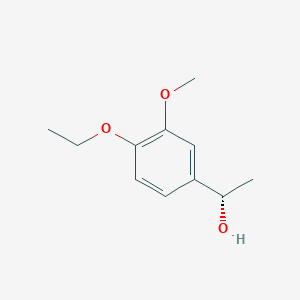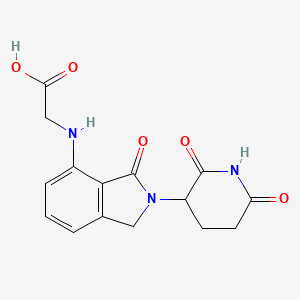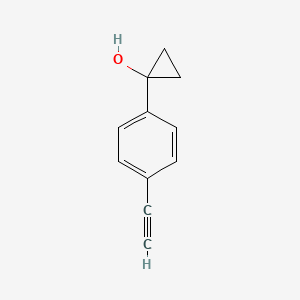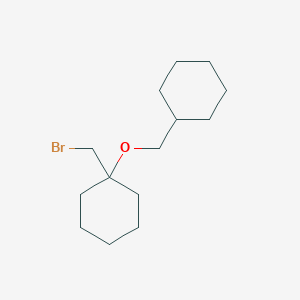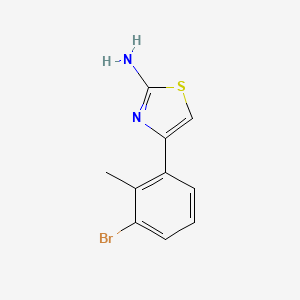
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methylaniline and 2-bromoacetyl bromide.
Formation of Thiazole Ring: The reaction between 3-bromo-2-methylaniline and 2-bromoacetyl bromide in the presence of a base such as potassium carbonate leads to the formation of the thiazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters.
Purification: Using industrial-scale purification methods such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions: 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazoles.
科学研究应用
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.
Interact with DNA: Bind to DNA and interfere with replication or transcription processes.
相似化合物的比较
- 4-(3-Chloro-2-methylphenyl)-1,3-thiazol-2-amine
- 4-(3-Fluoro-2-methylphenyl)-1,3-thiazol-2-amine
- 4-(3-Iodo-2-methylphenyl)-1,3-thiazol-2-amine
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and biological activity.
- Unique Properties: 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its interactions with biological targets and its overall stability.
属性
分子式 |
C10H9BrN2S |
|---|---|
分子量 |
269.16 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI 键 |
GMNMDPGHTFSWMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



